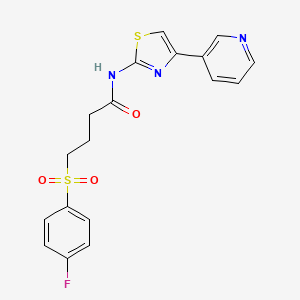

![molecular formula C17H22N4O4 B3007694 5-乙氧基-1-甲基-3-(2-氧代-2-哌啶基乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1005304-03-9](/img/structure/B3007694.png)

5-乙氧基-1-甲基-3-(2-氧代-2-哌啶基乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse pharmacological activities. Pyrimidine and its derivatives are known to possess antiviral, anti-inflammatory, and anticancer properties, among others. The specific structure of this compound suggests potential biological activity, possibly as an inhibitor of certain enzymes or receptors, although the exact activity would need to be confirmed through biological testing .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. A relevant approach is the water-mediated and catalyst-free method for synthesizing functionalized pyrimidine diones, as described in the first paper. This method involves a one-pot multicomponent reaction that is environmentally friendly due to the avoidance of toxic solvents and the use of water as the reaction medium. The process is characterized by operational simplicity and high atom-economy, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their biological activity. The presence of substituents on the pyrimidine ring can significantly influence the compound's binding affinity to biological targets. For instance, the ethoxy and piperidinoethyl groups in the compound of interest may contribute to its solubility and potential interaction with enzymes or receptors. The molecular structure analysis would involve examining the electronic distribution, steric factors, and potential hydrogen bonding sites that could be key in its biological activity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and amination. The fourth paper discusses the regioselective amination of condensed pyrimidines, which could be relevant to the modification of the compound to enhance its biological activity or to create analogs for structure-activity relationship studies. The reactivity of different positions on the pyrimidine ring can be exploited to introduce new functional groups that may alter the compound's pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties are influenced by the nature of the substituents on the pyrimidine ring. The compound's solubility in water and organic solvents, its thermal stability, and its reactivity under different pH conditions are all critical parameters that would need to be assessed to understand its suitability for pharmaceutical use. The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also be part of this analysis .

科学研究应用

合成和医药化学应用

新型杂环化合物的合成: 研究表明,具有潜在抗炎和镇痛特性的各种嘧啶衍生物的合成。已显示这些化合物,包括衍生自维斯那金酮和凯林酮的化合物,可以抑制环氧合酶 (COX) 酶,表明它们作为药物的潜力 (Abu‐Hashem et al., 2020)。

生物活性: 另一项对 5-氟-1,3-恶嗪-2,6(3H)-二酮的研究,该化合物具有部分相关的结构,突出了其对某些细菌和白血病细胞的抑制活性,展示了嘧啶衍生物的多样药理潜力 (Bobek et al., 1979)。

构象和结构分析: 对 3-乙基-3-(4-吡啶基)哌啶-2,6-二酮(罗格替米)及其衍生物等化合物的详细研究强调了分子结构在确定药理活性(包括芳香酶抑制)中的重要性,这在某些癌症治疗中至关重要 (Mccague & Rowlands, 1992)。

作用机制

属性

IUPAC Name |

5-ethoxy-1-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-3-25-12-7-8-18-15-14(12)16(23)21(17(24)19(15)2)11-13(22)20-9-5-4-6-10-20/h7-8H,3-6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXQYWWTFIRAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)

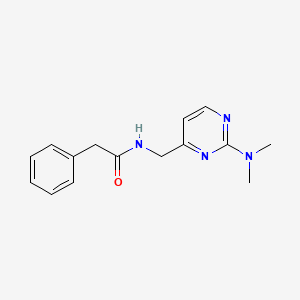

![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)

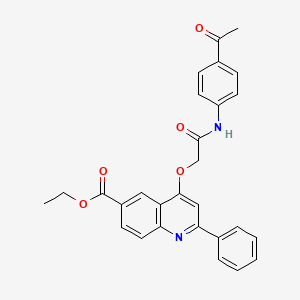

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)

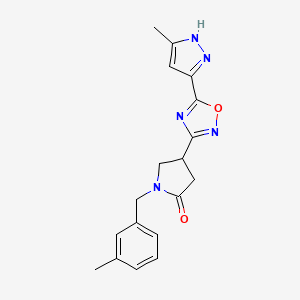

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)